molecular formula C13H17N3 B13558614 4-(1-Phenyl-1h-pyrazol-4-yl)butan-2-amine

4-(1-Phenyl-1h-pyrazol-4-yl)butan-2-amine

Cat. No.: B13558614
M. Wt: 215.29 g/mol
InChI Key: HWBIKESHHDNSFP-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine is a chemical compound with a molecular formula of C13H17N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of 1-phenyl-1H-pyrazole with butan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)butan-2-amine

InChI

InChI=1S/C13H17N3/c1-11(14)7-8-12-9-15-16(10-12)13-5-3-2-4-6-13/h2-6,9-11H,7-8,14H2,1H3

InChI Key

HWBIKESHHDNSFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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